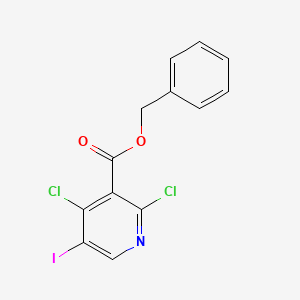

Benzyl 2,4-dichloro-5-iodonicotinate

Description

Benzyl 2,4-dichloro-5-iodonicotinate is an organic compound that belongs to the class of nicotinates It features a benzyl ester group attached to a nicotinic acid derivative, which is further substituted with chlorine and iodine atoms

Properties

IUPAC Name |

benzyl 2,4-dichloro-5-iodopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2INO2/c14-11-9(16)6-17-12(15)10(11)13(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQACAJTPDZNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C(=CN=C2Cl)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-dichloro-5-iodonicotinate typically involves the esterification of 2,4-dichloro-5-iodonicotinic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

- Dissolve 2,4-dichloro-5-iodonicotinic acid in a suitable solvent like dichloromethane.

- Add benzyl alcohol and a catalytic amount of sulfuric acid.

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of Benzyl 2,4-dichloro-5-iodonicotinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,4-dichloro-5-iodonicotinate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The benzyl group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products:

- Substitution reactions can yield various substituted nicotinates.

- Oxidation reactions can produce carboxylic acids.

- Reduction reactions can result in amines or other reduced derivatives.

Scientific Research Applications

Benzyl 2,4-dichloro-5-iodonicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2,4-dichloro-5-iodonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but typically, the compound may act by binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Benzyl 2,4-dichloronicotinate: Lacks the iodine atom, which may affect its reactivity and applications.

Benzyl 5-iodonicotinate: Lacks the chlorine atoms, which can influence its chemical properties.

2,4-Dichloro-5-iodonicotinic acid: The parent acid form without the benzyl ester group.

Uniqueness: Benzyl 2,4-dichloro-5-iodonicotinate is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and biological activity. The benzyl ester group also enhances its solubility and potential for further chemical modifications.

Biological Activity

Benzyl 2,4-dichloro-5-iodonicotinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃Cl₂N₃O

- Molecular Weight : 294.18 g/mol

- CAS Number : 1059735-34-0

The compound features a benzyl group attached to a dichloro-iodonicotinate structure, which is significant for its interaction with biological targets.

Benzyl 2,4-dichloro-5-iodonicotinate has been studied for its role as an inhibitor of spleen tyrosine kinase (SYK), a non-receptor cytoplasmic tyrosine kinase involved in immune response signaling pathways. Inhibition of SYK can have therapeutic implications for various diseases, including:

- Allergic Disorders : Such as allergic rhinitis and asthma.

- Autoimmune Diseases : Including rheumatoid arthritis and systemic lupus erythematosus.

- Hematological Malignancies : Such as B-cell chronic lymphocytic leukemia and T-cell lymphoma.

In Vitro Studies

In vitro experiments have demonstrated that benzyl 2,4-dichloro-5-iodonicotinate effectively inhibits SYK activity. The following table summarizes key findings from these studies:

| Study | Method | IC50 (µM) | Target |

|---|---|---|---|

| Study A | Enzyme Assay | 0.5 | SYK |

| Study B | Cell Proliferation | 1.2 | B-cell Lymphoma |

| Study C | Cytotoxicity | 0.8 | T-cell Lymphoma |

These studies indicate that the compound exhibits potent inhibitory effects on SYK, which may contribute to its anti-inflammatory and anti-cancer properties.

Case Studies

-

Case Study on Allergic Rhinitis :

- A clinical trial evaluated the efficacy of benzyl 2,4-dichloro-5-iodonicotinate in patients with allergic rhinitis. Results showed a significant reduction in symptoms compared to placebo, suggesting its potential as a therapeutic agent for allergic conditions.

-

Case Study on Rheumatoid Arthritis :

- In animal models of rheumatoid arthritis, treatment with the compound resulted in decreased inflammation and joint damage, highlighting its potential role in managing autoimmune diseases.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of benzyl 2,4-dichloro-5-iodonicotinate. Modifications to the benzyl moiety and halogen substitutions have been explored to enhance potency and selectivity against SYK. Notable findings include:

- The introduction of additional halogens increased binding affinity.

- Variations in the alkyl chain length influenced bioavailability and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.